4-(Difluoromethyl)benzo[d]oxazole-2-sulfonamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives, including 4-(Difluoromethyl)benzo[d]oxazole-2-sulfonamide, typically involves the use of 2-aminophenol as a precursor . One common method involves the reaction of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under various reaction conditions and catalysts . For instance, a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) can be used in water under reflux conditions to achieve high yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)benzo[d]oxazole-2-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
4-(Difluoromethyl)benzo[d]oxazole-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)benzo[d]oxazole-2-sulfonamide involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is known that sulfonamide compounds generally act by inhibiting enzymes involved in folic acid synthesis, such as dihydropteroate synthetase . This inhibition disrupts the production of folic acid, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
2-Benzoxazolesulfonamide: Similar in structure but lacks the difluoromethyl group.
4-Methylbenzo[d]oxazole-2-sulfonamide: Contains a methyl group instead of a difluoromethyl group.
4-Chlorobenzo[d]oxazole-2-sulfonamide: Contains a chlorine atom instead of a difluoromethyl group.
Uniqueness
4-(Difluoromethyl)benzo[d]oxazole-2-sulfonamide is unique due to the presence of the difluoromethyl group, which can significantly influence its chemical reactivity and biological activity. The difluoromethyl group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C8H6F2N2O3S |
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Molecular Weight |
248.21 g/mol |
IUPAC Name |
4-(difluoromethyl)-1,3-benzoxazole-2-sulfonamide |
InChI |
InChI=1S/C8H6F2N2O3S/c9-7(10)4-2-1-3-5-6(4)12-8(15-5)16(11,13)14/h1-3,7H,(H2,11,13,14) |
InChI Key |
NUKMDKPXEVPPFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)S(=O)(=O)N)C(F)F |
Origin of Product |
United States |
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